Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Overview
Description
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic electronics . The compound’s unique structure, featuring two methyl groups and a carboxylate ester, makes it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it’s likely that this compound may influence multiple biochemical pathways.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that this compound may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-enolic dithioesters and naphthalene-1,2-dione through a Michael-type addition/oxidation/cyclization sequence . Another approach involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,3,4-Trisubstituted thiophenes: Compounds with additional functional groups that enhance their biological and chemical properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A related compound with extended conjugation and improved electronic properties.
Uniqueness
Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-5-4-13-10-7(5)6(2)8(14-10)9(11)12-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAABJDCUEPCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=C(S2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381138 |
Source
|
Record name | methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-66-1 |
Source
|
Record name | methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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